3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
- This compound is also known as 1-(3,4-dimethoxyphenyl)-3,5-bis(3-nitro-1H-pyrazol-1-yl)-4-methylpyrazole .
- Its chemical formula is C20H20N6O6 with a molecular weight of approximately 416.41 g/mol .
- The structure consists of a pyrazole ring substituted with two 3,4-dimethoxyphenyl groups and a 3-nitro-1H-pyrazol-1-ylmethyl group.
- This compound exhibits interesting pharmacological properties due to its unique structural features.
Preparation Methods
- Synthetic Routes : The synthesis involves condensation reactions between appropriately substituted pyrazoles and aldehydes or ketones.
- Reaction Conditions : Specific conditions vary based on the synthetic route chosen.
- Industrial Production : While no specific industrial-scale production methods are widely reported, research laboratories can synthesize it for scientific investigations.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Reduction : Reduction of the nitro group to an amino group using reducing agents like SnCl2 or Fe/HCl .
- Substitution : Substitution reactions with halogens (e.g., Br2 , Cl2 ) or other nucleophiles.
- Major Products : The reduced compound (with an amino group) and various substituted derivatives.
Scientific Research Applications
- Chemistry : Used as a building block for designing novel ligands and coordination complexes .
- Biology : Investigated for potential biological activities (e.g., antimicrobial, antitumor) due to its unique structure.
- Medicine : No direct medical applications reported, but its derivatives may have therapeutic potential.
- Industry : Limited industrial applications; mainly used in research.
Mechanism of Action
- Targets : The compound’s effects likely involve interactions with cellular receptors or enzymes.
- Pathways : Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- Similar Compounds : Other pyrazole-based compounds with similar substituents (e.g., different phenyl groups, nitro groups) in the pyrazole ring.
- Uniqueness : Its combination of 3,4-dimethoxyphenyl and 3-nitro-1H-pyrazol-1-ylmethyl groups sets it apart.
Remember that this compound’s detailed biological effects and applications require further investigation
Properties
Molecular Formula |
C24H25N5O6 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C24H25N5O6/c1-15-23(16-6-8-18(32-2)20(12-16)34-4)26-28(14-27-11-10-22(25-27)29(30)31)24(15)17-7-9-19(33-3)21(13-17)35-5/h6-13H,14H2,1-5H3 |
InChI Key |
XBCINMHVTCHMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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